REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].[Cl-].[Na+].Cl[CH:20](Cl)[CH3:21]>O1CCCC1>[CH2:8]([O:7][C:1](=[O:6])[CH:2]([C:3]([O:5][CH2:20][CH3:21])=[O:4])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
83.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
ClC(C)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Sodium hydride (19.7 g of a 66% suspension in oil) (0.5 mole) is washed twice with petroleum ether (b.p. 30°-66°)
|
Type
|
ADDITION
|
Details
|
added to the stirred solution in small portions
|
Type
|
STIRRING
|
Details
|
After shaking
|
Type
|
CUSTOM
|
Details
|
separating the layers
|
Type
|
EXTRACTION
|
Details
|
the water layer is extracted with two additional liter portions of dichloroethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over sodium sulfate before filtration and evaporation
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
at 2.5 mm Hg (12 ml) and 112°-115° (25 ml)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |